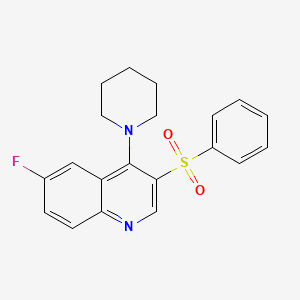
3-(Benzenesulfonyl)-6-fluoro-4-(piperidin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Benzenesulfonyl)-6-fluoro-4-(piperidin-1-yl)quinoline” is a compound that contains a quinoline core structure, which is a nitrogen-containing heterocycle, and a piperidine moiety . Quinoline and piperidine are both important synthetic fragments for designing drugs .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a microwave-assisted synthesis of a library of quinoline thiosemicarbazones endowed with a piperidine moiety was achieved via the condensation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes and (un)substituted thiosemicarbazides .Molecular Structure Analysis
The molecular structure of “this compound” would include a quinoline core structure and a piperidine moiety . The quinoline core structure is a bicyclic compound that consists of a benzene ring fused to a pyridine ring. The piperidine moiety is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for DNA Detection
The novel synthesis of benzimidazo[1,2-a]quinolines, substituted with piperidine among other nuclei, has been accomplished using an uncatalyzed amination protocol under microwave heating. These compounds, characterized by various spectroscopic techniques, have shown significant fluorescence emission intensity when bound to ct-DNA, suggesting their potential application as DNA-specific fluorescent probes (Perin et al., 2011).
Zinc Ion Fluorescent Probes
The synthesis of a fluorescent probe for Zn2+, incorporating benzenesulfonyl and hydroxyquinoline pendant groups, has been reported. This probe, and its benzenesulfonyl-caged derivative, exhibit enhanced fluorescence upon Zn2+ binding and show potential for practical detection of Zn2+ in sample solutions and living cells (Ohshima et al., 2010).
Anticancer Activity of Quinoline Derivatives
Quinoline compounds, characterized by a double-ring structure containing a benzene ring fused to pyridine, have shown effective anticancer activity. The synthetic versatility of quinoline allows for the generation of structurally diverse derivatives, which have been examined for their anticancer activities and mechanisms of action (Solomon & Lee, 2011).
Corrosion Inhibition Properties
Quinoline derivatives have been widely used as anticorrosive materials due to their high electron density and ability to form stable chelating complexes with metallic surfaces. This review article describes the effectiveness of quinoline-based compounds as corrosion inhibitors and their mechanisms of action (Verma et al., 2020).
pH and Metal Ion Sensitivity of Benzimidazo[1,2-a]quinolines
A study on the UV-Vis and fluorescence spectroscopic characterization of amino and diamino substituted benzimidazo[1,2-a]quinolines has been conducted to evaluate their chemosensor activity towards pH and metal ions. These compounds show significant differences in sensitivities and spectral responses, suggesting their potential as chemosensors and pH probes (Hranjec et al., 2017).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Piperidine derivatives, a class of compounds to which this molecule belongs, have been found to interact with a wide range of targets in the body . These targets often play significant roles in various biological processes and pathways .
Mode of Action
It’s known that piperidine derivatives can interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Piperidine derivatives are known to influence a broad range of biochemical pathways, leading to various downstream effects .
Pharmacokinetics
Piperidine derivatives, in general, have been widely used in drug design due to their favorable pharmacokinetic properties .
Result of Action
Piperidine derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The activity of piperidine derivatives can be influenced by various factors, including the physiological environment and the presence of other molecules .
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-4-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2S/c21-15-9-10-18-17(13-15)20(23-11-5-2-6-12-23)19(14-22-18)26(24,25)16-7-3-1-4-8-16/h1,3-4,7-10,13-14H,2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTIVTPIUPPXCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Butoxy-3-{3-methoxy-4-[(4-methoxybenzyl)oxy]phenyl}-2-methyltetrahydroisoxazole](/img/structure/B2608513.png)
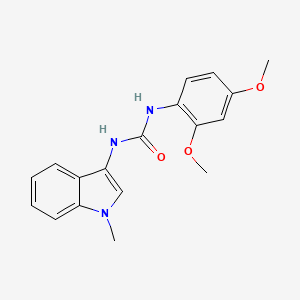
![2-(4-(N,N-diethylsulfamoyl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2608515.png)

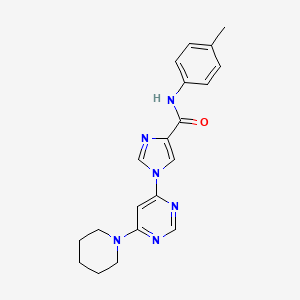

![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2608524.png)
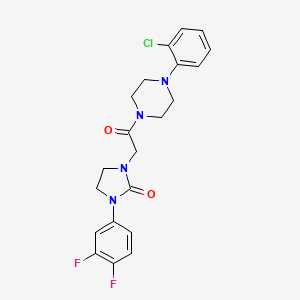
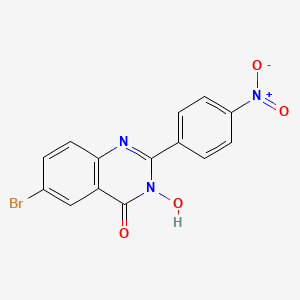
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2608528.png)


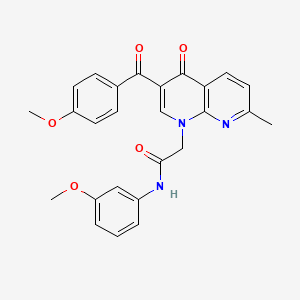
![5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
